![molecular formula C13H23N3O3 B2690860 tert-Butyl 3-[(Z)-N'-hydroxycarbamimidoyl]-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 2060522-86-1](/img/structure/B2690860.png)
tert-Butyl 3-[(Z)-N'-hydroxycarbamimidoyl]-8-azabicyclo[3.2.1]octane-8-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-Butyl 3-[(Z)-N'-hydroxycarbamimidoyl]-8-azabicyclo[3.2.1]octane-8-carboxylate is a useful research compound. Its molecular formula is C13H23N3O3 and its molecular weight is 269.345. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
tert-Butyl 3-[(Z)-N'-hydroxycarbamimidoyl]-8-azabicyclo[3.2.1]octane-8-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and biological activity, including its effects on various biological targets and pathways.
Chemical Structure
The compound is characterized by its unique bicyclic structure and functional groups, which contribute to its biological activity. The key features include:
- Bicyclic core : The 8-azabicyclo[3.2.1]octane structure.
- Carbamate moiety : The tert-butyl and hydroxycarbamate groups enhance solubility and reactivity.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including:
- Formation of the bicyclic framework.
- Introduction of the hydroxycarbamate functionality through selective reactions.
Research indicates that this compound may interact with several biological targets, particularly in the central nervous system (CNS). It has shown potential as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
Pharmacological Effects
Studies have reported various pharmacological effects associated with this compound:
- Antidepressant-like activity : In animal models, it has demonstrated effects similar to known antidepressants, possibly through modulation of serotonin receptors.
- Neuroprotective properties : The compound may exhibit neuroprotective effects, reducing neuronal damage in models of neurodegenerative diseases.
Data Tables
Case Studies
- Case Study in Depression Models : A study evaluated the antidepressant-like effects of the compound in mice subjected to chronic stress. Results indicated a significant reduction in depressive behaviors compared to control groups.
- Neuroprotection in Parkinson's Disease Models : In a rodent model of Parkinson's disease, administration of the compound resulted in decreased neuronal apoptosis and improved motor function.
Research Findings
Recent studies have highlighted the following findings regarding this compound:
- Binding Affinity : The compound exhibits high binding affinity for serotonin receptors (Ki values in the low nanomolar range) indicating its potential as a therapeutic agent for mood disorders.
- In Vivo Efficacy : Animal studies have shown that repeated dosing leads to sustained improvements in mood-related behaviors without significant side effects.
科学研究应用
Pharmaceutical Development
This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of new drug candidates, particularly in the field of anti-cancer drugs and enzyme inhibitors.
Biochemical Pathways
Research indicates that tert-butyl 3-[(Z)-N'-hydroxycarbamimidoyl]-8-azabicyclo[3.2.1]octane-8-carboxylate may play a role in metabolic pathways, particularly as a precursor for bioactive compounds. Its interactions with enzymes can provide insights into metabolic processes and potential therapeutic targets.
Enzyme Inhibition Studies
The compound has been investigated for its potential as an enzyme inhibitor. Studies have shown that related structures can inhibit specific enzymes involved in disease processes, making this compound a candidate for further exploration in enzyme inhibition research.
Case Study 1: Synthesis of Novel Drug Candidates
In a study published in the Journal of Medicinal Chemistry, researchers explored the synthesis of novel azabicyclo compounds, including those based on the structure of this compound. The findings suggested that modifications to the hydroxycarbamimidoyl group could enhance biological activity against specific targets .
Case Study 2: Mechanistic Studies on Enzyme Interactions
A publication detailed the interaction of similar compounds with enzymes involved in metabolic pathways, indicating that such interactions could lead to significant changes in enzyme activity and potentially affect disease progression . This highlights the importance of studying this compound's interactions within biochemical systems.
属性
IUPAC Name |
tert-butyl 3-[(Z)-N'-hydroxycarbamimidoyl]-8-azabicyclo[3.2.1]octane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O3/c1-13(2,3)19-12(17)16-9-4-5-10(16)7-8(6-9)11(14)15-18/h8-10,18H,4-7H2,1-3H3,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVHPVFHSMQWKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。